Cyclohexanone, 4-(1-piperidinyl)- is a chemical compound classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. Specifically, it is a derivative of cyclohexanone where a piperidine ring is substituted at the 4-position. This compound is often studied in medicinal chemistry due to its potential pharmacological applications, particularly as an intermediate in the synthesis of various pharmaceuticals, including the drug Pramipexole, which is used in the treatment of Parkinson's disease and restless legs syndrome .
The synthesis of Cyclohexanone, 4-(1-piperidinyl)- can be achieved through several methods. One notable method involves the oxidation of 4-substituted acylamino cyclohexanol. The process typically includes:
This method is notable for its mild reaction conditions and high yield, making it suitable for large-scale industrial production.
The molecular structure of Cyclohexanone, 4-(1-piperidinyl)- can be described as follows:
Computational studies using density functional theory (DFT) have provided insights into the geometric and electronic properties of this compound, revealing that the cyclohexane ring maintains its chair conformation without significant deformation upon substitution .
Cyclohexanone, 4-(1-piperidinyl)- can participate in various chemical reactions typical for ketones and amines:
These reactions are influenced by factors such as temperature, solvent choice, and presence of catalysts .
The mechanism of action for Cyclohexanone, 4-(1-piperidinyl)- primarily relates to its role as an intermediate in synthesizing pharmacologically active compounds. For instance:
The physical and chemical properties of Cyclohexanone, 4-(1-piperidinyl)- include:
These properties are crucial for understanding its behavior during synthesis and application in pharmaceuticals .
Cyclohexanone, 4-(1-piperidinyl)- has several scientific applications:
The versatility of this compound makes it significant in both academic research and industrial applications .
The structural diversity of 4-(1-piperidinyl)cyclohexanone derivatives arises from three primary modification strategies:
Piperidine/Piperazine Substitutions: Replacement of the piperidine moiety with piperazine (as in 4-(piperazin-1-yl)cyclohexanone) introduces an additional hydrogen-bond acceptor site, potentially enhancing water solubility and altering receptor selectivity. This modification is particularly valuable in anticancer agent design, where improved pharmacokinetic properties are critical [10].
C4 Functionalization:
Table 1: Structural Analogs of 4-(1-Piperidinyl)cyclohexanone and Their Biological Significance
Compound Name | Core Modification | R1 Group | R2 Group | Key Pharmacological Feature |
---|---|---|---|---|
Methoxetamine (MXE) | 3-Methoxyphenyl at C4 | Ethylamino | 3-Methoxyphenyl | High-affinity NMDA antagonism |
PPC (Phencyclidine Metabolite) | Phenyl at C4, Hydroxyl at C1 | Piperidinyl | Phenyl | Seizure induction, locomotor effects |
4-(Piperazin-1-yl)cyclohexanone | Piperazine replacement | Piperazinyl | H | Enhanced solubility for anticancer applications |
3-MeO-PCE | 3-Methoxyphenyl at C4 | Ethylamino | 3-Methoxyphenyl | Selective NMDA receptor ligand |
The metabolic fate of 4-(1-piperidinyl)cyclohexanone derivatives significantly influences their therapeutic efficacy and potential toxicity profiles. Two primary metabolic pathways dominate:
These reactions exemplify CYP3A4’s catalytic versatility in metabolizing sterically congested substrates. The enzyme’s broad active site accommodates bulky molecules, positioning them for oxidation at thermodynamically disfavored positions [7].
Table 2: CYP3A4-Mediated Metabolic Pathways of 4-(1-Piperidinyl)cyclohexanone Derivatives
Substrate | CYP3A4 Reaction Type | Key Metabolites | Proposed Mechanism |
---|---|---|---|
Evatanepag | tert-Butyl oxidation | M9 (alcohol), M10 (olefin) | Radical rebound/hydrogen abstraction |
Olanexidine | Alkyl chain shortening | M14 (aldehyde), M15 (acid) | Ketol-assisted C–C cleavage |
Tipranavir | Dealkylation | M6 (dealkylated metabolite) | Undetermined C–C cleavage |
Noscapine | Ring cleavage | Hydrocotarnine, Meconine | Oxidative ring opening |
The bioactivity profiles of 4-(1-piperidinyl)cyclohexanone derivatives span several therapeutic domains:
Dopaminergic Effects: PPC increases locomotor activity in murine models at lower doses (1–5 mg/kg), suggesting dopamine receptor modulation secondary to NMDA blockade. Higher doses (>10 mg/kg) induce seizures and lethality, indicating a narrow therapeutic window [3] [5].
Oncological Applications:
3,5-Bis(ylidene)-4-piperidone derivatives—structurally analogous to 4-(1-piperidinyl)cyclohexanone—demonstrate antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines. Their mechanism involves p53 tumor suppressor activation and p21-mediated cell cycle arrest at G2/M phase [8].
Anti-Infectious Agents:
Table 3: Therapeutic Applications of Key Derivatives and Their Molecular Targets
Therapeutic Area | Representative Compound | Primary Molecular Target | Observed Bioactivity |
---|---|---|---|
Neuropsychiatric Disorders | Methoxetamine (MXE) | NMDA receptor | Dissociative anesthesia, rapid antidepressant effects |
3-MeO-PCE | NMDA receptor | Sustained NMDA channel blockade | |
Analgesia | Noscapine derivatives | Opioid receptors (indirect) | Cough suppression, nociceptive modulation |
Oncology | 3,5-Bis(ylidene)piperidones | p53/p21 pathway | Cell cycle arrest in G2/M phase |
Antiviral Therapy | Tipranavir analogs | HIV-1 protease | Inhibition of viral maturation |
The pharmacological promiscuity of this scaffold underscores its medicinal value. Future developments should address metabolic vulnerabilities (particularly CYP3A4-mediated degradation) through rational structural modifications to enhance therapeutic indices across these diverse applications [5] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: